Chemical structure and properties of 2-(Cyclopropylamino)acetonitrile
Chemical structure and properties of 2-(Cyclopropylamino)acetonitrile
Chemical Identity, Synthesis, and Reactivity Profile
Executive Summary
2-(Cyclopropylamino)acetonitrile (CAS: 1072-62-4 for free base; 381241-00-5 for HCl salt) is a specialized bifunctional intermediate featuring a secondary amine coupled with a nitrile group, anchored by a cyclopropyl moiety.[1] This structure serves as a critical pharmacophore in the synthesis of Janus kinase (JAK) inhibitors, agrochemicals (triazines), and heterocyclic building blocks.
This guide provides a comprehensive technical analysis of the molecule, focusing on its synthesis via nucleophilic substitution, its reactivity profile (specifically the stability of the
Chemical Identity & Structural Analysis[1][2]
The molecule is characterized by the high ring strain of the cyclopropyl group (~27.5 kcal/mol) adjacent to a nucleophilic nitrogen. The electron-donating nature of the cyclopropyl group (via Walsh orbitals interacting with the nitrogen lone pair) enhances the basicity of the amine compared to standard alkyl amines, although the electron-withdrawing nitrile group counteracts this effect.[1]
| Property | Data |
| IUPAC Name | 2-(Cyclopropylamino)acetonitrile |
| Common Synonyms | N-(Cyanomethyl)cyclopropylamine; (Cyclopropylamino)acetonitrile |
| CAS Number | 1072-62-4 (Free Base); 381241-00-5 (HCl Salt) |
| Molecular Formula | |
| Molecular Weight | 96.13 g/mol |
| SMILES | N#CCNC1CC1 |
| Appearance | Colorless to pale yellow liquid (Free Base); White hygroscopic solid (HCl) |
| Boiling Point | ~85–90°C at 15 mmHg (Predicted); ~170°C at 760 mmHg |
| Density | 0.94 ± 0.05 g/cm³ (Predicted) |
Synthesis & Manufacturing Methodologies
The synthesis of 2-(Cyclopropylamino)acetonitrile is primarily achieved through N-alkylation or Strecker-type synthesis .[1] The alkylation route is preferred in laboratory settings due to the commercial availability of chloroacetonitrile and cyclopropylamine, despite the toxicity of the alkylating agent.
Route A: Nucleophilic Substitution (Alkylation)
This pathway involves the direct displacement of a halide from haloacetonitrile by cyclopropylamine.[1]
-
Reagents: Cyclopropylamine (excess), Chloroacetonitrile (or Bromoacetonitrile), Base (
or ).[1] -
Solvent: Acetonitrile (MeCN) or THF.[1]
-
Thermodynamics: Highly exothermic; temperature control is critical to prevent poly-alkylation (formation of quaternary ammonium salts).[1]
Route B: Strecker Synthesis
This route involves the condensation of cyclopropylamine with formaldehyde and a cyanide source (HCN or TMSCN).[1]
-
Reagents: Cyclopropylamine, Formaldehyde (aq), NaCN/HCN.[1]
-
Mechanism: Formation of an iminium ion intermediate followed by nucleophilic attack by cyanide.[1]
-
Safety Note: Requires handling of highly toxic cyanide salts/gas; typically avoided in non-specialized labs.[1]
Synthesis Workflow Diagram[1]
Figure 1: Primary synthesis workflow via nucleophilic substitution. Note the excess amine to prevent over-alkylation.
Reactivity Profile & Applications
The unique structure of 2-(Cyclopropylamino)acetonitrile allows for divergent synthetic pathways. The nitrile group is a "masked" carboxylic acid or amine, while the secondary amine is available for further functionalization.[1]
Key Transformations[1]
-
Reduction to Diamines: Catalytic hydrogenation (Raney Ni or Pd/C) or hydride reduction (
) converts the nitrile to a primary amine, yielding -cyclopropylethane-1,2-diamine .[1] This is a vital motif for bidentate ligands and kinase inhibitors.[1] -
Hydrolysis (Pinner Reaction): Acidic hydrolysis converts the nitrile to an amide or carboxylic acid (
-cyclopropylglycine), useful for peptidomimetic synthesis.[1] -
Heterocyclization: Reaction with 1,2-dicarbonyls or imidates can close the ring to form imidazoles or pyrazines, retaining the cyclopropyl group for metabolic stability.[1]
Reaction Pathways Diagram[1]
Figure 2: Divergent synthetic utility of the aminonitrile scaffold.
Detailed Experimental Protocol
Objective: Synthesis of 2-(Cyclopropylamino)acetonitrile (HCl salt) via Alkylation.
Materials[1][4][6][7][8][9][10][11][12][13]
-
Cyclopropylamine (CAS: 765-30-0): 2.0 equivalents[1]
-
Chloroacetonitrile (CAS: 107-14-2): 1.0 equivalent[1]
-
Potassium Carbonate (
): 1.2 equivalents -
Solvent: Acetonitrile (Dry)
-
Workup: Diethyl ether, 4M HCl in Dioxane.
Methodology[1][12]
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Charging: Add
(powdered) and dry acetonitrile. Cool the suspension to 0°C using an ice bath. -
Amine Addition: Add Cyclopropylamine (2.0 eq) to the suspension. Stir for 10 minutes.
-
Alkylation: Add Chloroacetonitrile (1.0 eq) dropwise over 30 minutes. Caution: Exothermic reaction.[1] Maintain internal temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 7:3; Stain: Ninhydrin or
).[1] -
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove solvent and excess cyclopropylamine.[1]
-
Purification (Salt Formation): Dissolve the crude oil in diethyl ether (anhydrous).[1] Cool to 0°C. Add 4M HCl in dioxane dropwise until precipitation is complete.
-
Isolation: Filter the white solid, wash with cold ether, and dry under vacuum.[1]
Self-Validating Checkpoint: The crude free base should show a diagnostic nitrile stretch at ~2230
Safety & Handling (E-E-A-T)
-
Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release cyanide.[1] Work in a well-ventilated fume hood.
-
Skin Absorption: Aminonitriles are lipophilic and can penetrate skin rapidly.[1] Double-gloving (Nitrile/Laminate) is recommended.[1]
-
Incompatibility: Avoid contact with strong oxidizers and strong acids (unless controlled hydrolysis is intended).[1]
-
First Aid: In case of exposure, standard cyanide antidote protocols (e.g., hydroxocobalamin) should be accessible in the facility.
References
-
Sigma-Aldrich. (n.d.).[1] 2-Amino-2-cyclopropylacetonitrile hydrochloride Safety Data Sheet. Retrieved from [1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 12224765, 2-(Cyclopropylamino)acetonitrile. Retrieved from
-
Bertus, P., & Szymoniak, J. (2003).[1][2] New and easy route to primary cyclopropylamines from nitriles. Journal of Organic Chemistry, 68(18), 7133-7136.[1] (Contextual synthesis reference).
-
Parchem. (n.d.). 2-(Cyclopropylamino)acetonitrile Product Specifications. Retrieved from
